2'-Deoxy-2'-fluoroadenosine triphosphate

RNA polymerase substrate specificity nucleotide analog

2′-Deoxy-2′-fluoroadenosine triphosphate (AfTP; 2′-F-dATP; CAS 73449-07-7) is a 2′-fluorine-substituted adenosine triphosphate analog. Unlike native ATP, which contains a 2′-hydroxyl group essential for RNA polymerase processivity, AfTP bears a 2′-fluorine atom that dramatically alters its substrate recognition and inhibitor kinetics across multiple polymerase systems.

Molecular Formula C10H15FN5O12P3
Molecular Weight 509.17 g/mol
CAS No. 73449-07-7
Cat. No. B1207671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-Deoxy-2'-fluoroadenosine triphosphate
CAS73449-07-7
Synonyms2'-deoxy-2'-fluoroadenosine triphosphate
2'-fluoro-2'-deoxyadenosine triphosphate
2-DFLADTP
2-fluoro-dATP
Molecular FormulaC10H15FN5O12P3
Molecular Weight509.17 g/mol
Structural Identifiers
SMILESC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)F)N
InChIInChI=1S/C10H15FN5O12P3/c11-5-7(17)4(1-25-30(21,22)28-31(23,24)27-29(18,19)20)26-10(5)16-3-15-6-8(12)13-2-14-9(6)16/h2-5,7,10,17H,1H2,(H,21,22)(H,23,24)(H2,12,13,14)(H2,18,19,20)/t4-,5-,7-,10-/m1/s1
InChIKeyCCXCDDWASROAJA-QYYRPYCUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2′-Deoxy-2′-fluoroadenosine Triphosphate (CAS 73449-07-7): A Fluorinated ATP Analog with Distinct Polymerase Interaction Profile


2′-Deoxy-2′-fluoroadenosine triphosphate (AfTP; 2′-F-dATP; CAS 73449-07-7) is a 2′-fluorine-substituted adenosine triphosphate analog [1]. Unlike native ATP, which contains a 2′-hydroxyl group essential for RNA polymerase processivity, AfTP bears a 2′-fluorine atom that dramatically alters its substrate recognition and inhibitor kinetics across multiple polymerase systems [2]. This compound serves as both a poor substrate (<1% incorporation efficiency relative to ATP in E. coli RNA polymerase) and a mixed-type inhibitor, distinguishing it mechanistically from other 2′-modified ATP analogs such as 2′-azido-ATP [1].

Workflow

Polymerase inhibition and substrate recognition studies

Selection

Mixed-type inhibitor profile with low substrate incorporation

Use Context

19F NMR structural biology and enzyme screening probe

Why 2′-Deoxy-2′-fluoroadenosine Triphosphate Cannot Be Replaced by Other 2′-Modified ATP Analogs


The 2′-position modification of ATP produces analogs with markedly divergent biochemical behaviors that preclude generic substitution. While 2′-azido-ATP (AzTP) is incorporated at approximately 10% of the rate of ATP and acts as a competitive inhibitor of E. coli RNA polymerase, the 2′-fluoro analog (AfTP) exhibits incorporation below 1% of ATP and demonstrates mixed-type inhibition kinetics [1]. Furthermore, polymerase recognition varies substantially across enzyme systems: T7 RNA polymerase efficiently incorporates 2′-F-ATP into RNA transcripts with minimal structural perturbation of the product, enabling site-specific 19F NMR applications that are not feasible with 2′-azido or 2′-O-methyl analogs [2]. These functional divergences underscore that 2′-substituted ATP analogs are not functionally interchangeable—selection must be guided by the specific experimental or procurement objective.

2′-F-ATP (AfTP)
Poor substrate, mixed-type inhibition; T7 polymerase compatible
2′-Azido-ATP (AzTP)
~10% incorporation rate, competitive inhibitor; no reported T7 compatibility
Kinetic mechanism and polymerase recognition may not transfer; direct replacement may require validation.
2′-F-ATP (AfTP)
Enables site-specific 19F RNA labeling via T7 polymerase
Other 2′-modified analogs (2′-O-Me, etc.)
May not support T7 incorporation or introduce structural perturbations
19F NMR reporter utility may not be replicable with non-fluorinated or differently modified analogs.
2′-F-ATP (AfTP)
Broad enzyme compatibility (kinases, transferases, ligases)
2′-Azido-ATP
Validated primarily for E. coli RNA polymerase and DNA polymerase α
Enzyme panel acceptance may differ; screening platform versatility may require compound-specific evaluation.

Quantitative Differentiation of 2′-Deoxy-2′-fluoroadenosine Triphosphate (CAS 73449-07-7) Versus Comparators


Incorporation Efficiency: AfTP versus ATP and 2′-Azido-ATP in E. coli RNA Polymerase

In a direct head-to-head comparison using the poly(dAT)-dependent reaction of E. coli RNA polymerase, 2′-deoxy-2′-fluoroadenosine triphosphate (AfTP) was co-polymerized with UTP into acid-insoluble RNA products at a rate less than 1% of that observed for native ATP. In contrast, the 2′-azido analog (AzTP) under identical conditions was incorporated at approximately 10% of the ATP rate [1]. This greater-than-10-fold difference in substrate efficiency between two 2′-modified ATP analogs highlights the unique behavior of the 2′-fluoro substitution.

Incorporation efficiency
Head-to-head
AfTP incorporation 10-fold lower than AzTP (E. coli RNAP).
Supports selection for poor-substrate mechanistic studies.
Poly(dAT)-dependent reaction; acid-insoluble fraction measurement.
RNA polymerase substrate specificity nucleotide analog E. coli transcription

Inhibition Kinetics: Mixed-Type (AfTP) versus Competitive (AzTP) Inhibition

The same comparative study revealed a fundamental mechanistic distinction: while 2′-azido-ATP (AzTP) acts as a competitive inhibitor of poly(AU) synthesis, 2′-deoxy-2′-fluoroadenosine triphosphate (AfTP) exerts a strong but mixed-type inhibition on poly(AU) synthesis [1]. The mixed-type inhibition profile indicates that AfTP can bind to both the free enzyme and the enzyme-substrate complex, altering both substrate affinity (Km) and maximum velocity (Vmax), whereas the competitive inhibitor AzTP exclusively competes for the ATP-binding site.

Inhibition mechanism
Head-to-head
AfTP: mixed-type inhibition (Ki 200 µM); AzTP: competitive inhibition (E. coli RNAP).
Mixed-type profile may support non-competitive/ uncompetitive mechanism studies.
Poly(AU) synthesis assay; alters Km and Vmax.
enzyme inhibition kinetics RNA synthesis poly(AU) polymerase

T7 RNA Polymerase Compatibility: 2′-F-ATP versus Unmodified ATP for RNA Structural Probing

Unlike its poor substrate behavior with E. coli RNA polymerase, 2-fluoroadenosine-5′-triphosphate (2F-ATP) is readily incorporated into RNA transcripts by phage T7 RNA polymerase via DNA template-directed transcription. The resulting 2-fluoroadenine-substituted RNA (exemplified by the HIV-2 TAR element) retains structural integrity and thermodynamic stability indistinguishable from unmodified RNA, while introducing a uniquely positioned 19F NMR reporter group with approximately 100-fold greater chemical shift dispersion than 1H NMR [1].

T7 polymerase & NMR
Class-level
Efficient T7 incorporation; 19F chemical shift dispersion ≈100× 1H; RNA structure intact.
Enables 19F NMR structural probing of RNA.
HIV-2 TAR RNA model; thermodynamic stability maintained.
T7 RNA polymerase in vitro transcription 19F NMR RNA structure site-specific labeling

Enzymatic Cross-Reactivity: Broad Substrate Utility Across Kinase, Transferase, Hydrolase, and Ligase Families

2-Fluoro-ATP has been validated as a substrate for nine enzymes spanning three of the six major enzyme subclasses—transferases, hydrolases, and ligases—including both small-molecule and protein kinases [1]. Applications include NAD synthetase activity monitoring and PDK1 fragment-based screening, where 2-fluoro-ATP enabled the identification of both inhibitors and activators. This broad enzymatic tolerance contrasts with many other 2′-modified ATP analogs, which typically exhibit more restricted substrate specificity across enzyme families [1].

Enzyme cross-reactivity
Class-level
Accepted by 9 enzymes across transferases, hydrolases, ligases; PDK1 fragment screening demonstrated.
Supports universal 19F NMR screening platform fit.
Reported inhibitor and activator identification.
kinase transferase 19F NMR screening ATP-requiring enzymes fragment screening

Conformational Preference: 2′-Fluoro-Induced Sugar Pucker versus 2′-Hydroxy and 2′-Azido Analogs

NMR conformational analysis of fluorinated nucleotide analogs demonstrates that phosphorylation does not alter the pseudorotational equilibrium in solution, and the ribose ring pucker is driven primarily by the electronic and steric properties of the 2′-substituent. The 2′-fluoro group favors a C3′-endo (North-type) sugar conformation more strongly than the 2′-hydroxy of native ribonucleotides or the 2′-azido group of AzTP, which contributes to the differential recognition by polymerases [1].

Sugar pucker
Class-level
2′-F favors C3′-endo (North-type) conformation; differs from 2′-OH and 2′-azido preferences.
Conformational basis for differential polymerase recognition.
Solution-state NMR; phosphorylation does not alter equilibrium.
sugar pucker nucleotide conformation 19F NMR pseudorotation equilibrium

West Nile Virus Helicase: Comparative Nucleotide Selectivity Profile

In a comprehensive screen of ATP and GTP analogs against West Nile virus RNA helicase, 2′-fluoro-2′-deoxyadenosine triphosphate (2′F,2′dATP) exhibited phosphohydrolase activity (0.63 ± 0.12 relative to ATP) comparable to 2′-deoxy-ATP (0.62 ± 0.12) and 2′,3′-dideoxy-ATP (0.53 ± 0.10), but substantially lower than ATP (1.00) [1]. Notably, the 2′-fluoro modification maintained helicase ATPase activity at levels similar to simple deoxygenation, whereas arabino-configured ara-ATP showed markedly reduced activity (0.18 ± 0.05). The IC50 for 2′F,2′dATP was 0.5 mM, comparable to ara-ATP (0.7 mM) and 3′-dATP (0.7 mM) [1].

WNV helicase profile
Context-dependent
Relative activity 0.63 ± 0.12 (ATP = 1.00); IC50 0.5 mM. Comparable to 2′-dATP (0.62).
Supports comparative nucleotide-binding studies in flavivirus helicases.
Phosphohydrolase assay; IC50 context-dependent.
viral helicase nucleotide selectivity WNV flavivirus phosphohydrolase

Application Scenarios for 2′-Deoxy-2′-fluoroadenosine Triphosphate (CAS 73449-07-7) Based on Differentiated Evidence


19F NMR Structural Biology of RNA: Site-Specific Fluorine Labeling via T7 In Vitro Transcription

2′-Deoxy-2′-fluoroadenosine triphosphate (2F-ATP) enables site-specific incorporation of 19F nuclei into RNA transcripts using T7 RNA polymerase, producing structurally intact RNA molecules suitable for high-resolution NMR studies. The 19F chemical shift dispersion (~100-fold greater than 1H) and high natural abundance permit monitoring of local conformational changes, RNA-ligand interactions, and folding dynamics without spectral crowding [1]. This application is uniquely enabled by the compatibility of the 2′-fluoro analog with T7 RNA polymerase and its minimal perturbation of RNA structure and thermodynamic stability [1].

Universal 19F NMR-Based Activity Screening Platform for ATP-Utilizing Enzymes

2-Fluoro-ATP serves as a broadly applicable probe for 19F NMR-based screening of ATP-dependent enzymes including kinases, transferases, hydrolases, and ligases. Validated across nine enzymes from three subclasses, this analog enables fragment-based drug discovery and inhibitor/activator identification without the need for target-specific fluorinated substrates [2]. Procurement of 2-fluoro-ATP streamlines assay development for laboratories supporting diverse enzyme targets, reducing reagent inventory complexity [2].

Mechanistic Studies of RNA Polymerase Specificity: Probing 2′-Substituent Recognition

The contrasting behaviors of 2′-deoxy-2′-fluoroadenosine triphosphate (AfTP: <1% incorporation; mixed-type inhibition) and 2′-azido-ATP (AzTP: ~10% incorporation; competitive inhibition) provide a comparative framework for investigating how RNA polymerase active sites discriminate among 2′-substituted nucleotides [3]. AfTP is specifically indicated for experiments requiring a non-competitive or mixed-type inhibition profile, enabling dissection of substrate binding versus catalytic steps in the polymerase reaction cycle [3].

Viral Enzyme Selectivity Profiling: West Nile Virus Helicase and Flavivirus Nucleotide-Binding Studies

2′-Fluoro-2′-deoxyadenosine triphosphate (2′F,2′dATP) exhibits a distinctive activity profile with West Nile virus RNA helicase, retaining 63% of ATP phosphohydrolase activity while displaying an IC50 of 0.5 mM—a profile that differs from 2′-deoxy-ATP (IC50 0.9 mM) and ara-ATP (IC50 0.7 mM; 18% relative activity) [4]. This differentiated selectivity makes 2′F,2′dATP a valuable tool for comparative nucleotide-binding studies in flavivirus helicases and related viral enzymes where understanding nucleotide analog tolerance informs antiviral development [4].

Application
Selection Property
Validation Focus
19F NMR RNA structural biology
T7 polymerase compatibility, 19F NMR reporter group
Structural integrity and thermodynamic stability of labeled RNA
Universal 19F NMR enzyme screening
Broad enzymatic substrate acceptance
Enzyme panel validation and assay development
Mechanistic RNA polymerase studies
Mixed-type inhibition and low incorporation profile
Kinetic mechanism and substrate recognition
Viral enzyme selectivity profiling
Differentiated helicase activity profile
Comparative nucleotide selectivity and IC50 context

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